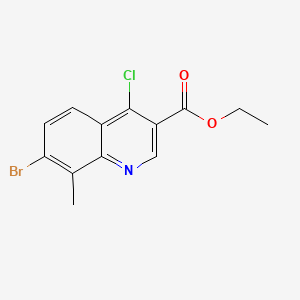

Ethyl 7-bromo-4-chloro-8-methylquinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

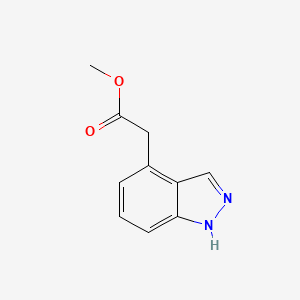

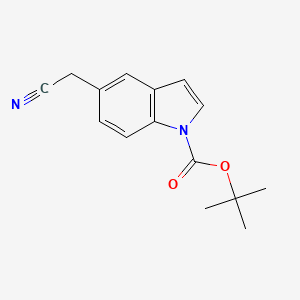

“Ethyl 7-bromo-4-chloro-8-methylquinoline-3-carboxylate” is a chemical compound with the molecular formula C13H11BrClNO2 . It has a molecular weight of 328.59 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H11BrClNO2/c1-3-18-13(17)9-6-16-12-7(2)10(14)5-4-8(12)11(9)15/h4-6H,3H2,1-2H3 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications

Organic Synthesis and Catalysis

Research has focused on the synthesis and reactions of quinoline derivatives due to their importance in pharmaceuticals and materials science. For example, studies have shown the effectiveness of different bases and solvents in the ethylation of quinoline derivatives, indicating the role of solvent environments in directing the outcomes of organic reactions (Guo Hui, 1993). This insight is crucial for optimizing reaction conditions in the synthesis of complex organic molecules.

Another study highlighted the synthesis of quinoline derivatives using microwave-assisted reactions, demonstrating a method to enhance reaction efficiency and yield through the application of microwave energy (Song Bao-an, 2012). This technique is valuable for the rapid synthesis of compounds with potential pharmaceutical applications.

Material Science and Heterocyclic Chemistry

Quinoline derivatives are key in material science for their optical and electronic properties. Research on bifunctional derivatives of quinoline, for example, explores the synthesis of compounds for potential use in electronic materials and as intermediates in the production of more complex molecules (I. Gracheva et al., 1982). Such studies contribute to our understanding of heterocyclic chemistry and its applications in developing new materials.

Fluorescent Dipoles and Spectroscopy

The creation of fluorescent dipoles using quinolinium compounds indicates the potential for using such molecules in sensors and imaging technologies. Research on mesomeric betaines constructed of quinolinium cations demonstrates the application of these compounds in fluorescence spectroscopy, offering insights into their electronic structures and properties (Alexey Smeyanov et al., 2017).

Safety and Hazards

properties

IUPAC Name |

ethyl 7-bromo-4-chloro-8-methylquinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrClNO2/c1-3-18-13(17)9-6-16-12-7(2)10(14)5-4-8(12)11(9)15/h4-6H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOWOAIHNTYHEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C(C=CC2=C1Cl)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677853 |

Source

|

| Record name | Ethyl 7-bromo-4-chloro-8-methylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1242260-50-9 |

Source

|

| Record name | Ethyl 7-bromo-4-chloro-8-methylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

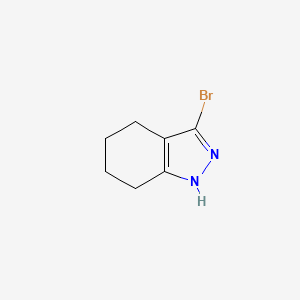

![4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B577694.png)

![7-Chloro-4-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B577707.png)